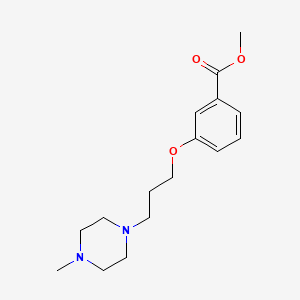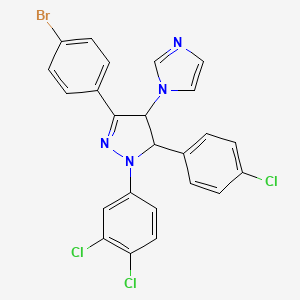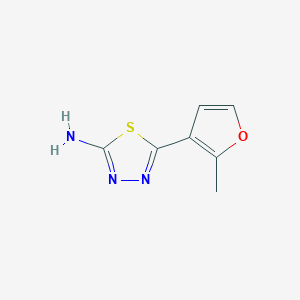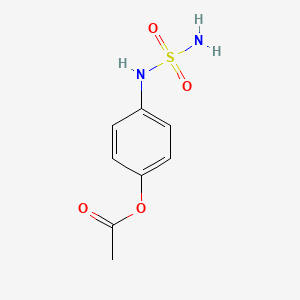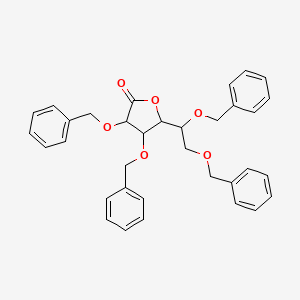
tetra-O-Benzyl-D-glucono-1,4-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-O-Benzyl-D-glucono-1,4-lactone is an organic compound that belongs to the class of carbohydrate-based lactones. It is a derivative of D-gluconic acid, where the hydroxyl groups are protected by benzyl groups. This compound is known for its stability and bio-compatibility, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetra-O-Benzyl-D-glucono-1,4-lactone typically involves the selective protection of the hydroxyl groups of D-gluconic acid. One common method is the benzylation of D-gluconic acid using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale benzylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetra-O-Benzyl-D-glucono-1,4-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can lead to the formation of deprotected gluconic acid.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Gluconic acid derivatives.
Reduction: Deprotected gluconic acid.
Substitution: Various substituted gluconic acid derivatives.
Applications De Recherche Scientifique
Tetra-O-Benzyl-D-glucono-1,4-lactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrate derivatives.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and bio-compatibility.
Mécanisme D'action
The mechanism of action of tetra-O-Benzyl-D-glucono-1,4-lactone involves its interaction with specific enzymes and molecular targets. The benzyl groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without undergoing unwanted side reactions. The lactone ring structure also plays a crucial role in its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetra-O-Benzyl-D-glucono-1,5-lactone: Another derivative of D-gluconic acid with a different lactone ring structure.
Tetra-O-Benzyl-D-glucono-δ-lactone: Similar in structure but with variations in the lactone ring configuration.
Uniqueness
Tetra-O-Benzyl-D-glucono-1,4-lactone is unique due to its specific lactone ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in synthetic chemistry and biomedical research .
Propriétés
Formule moléculaire |
C34H34O6 |
|---|---|
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
5-[1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(40-34)30(37-22-27-15-7-2-8-16-27)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2 |
Clé InChI |
ULPKXKYVFRYCSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(C2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


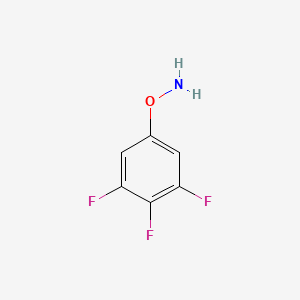
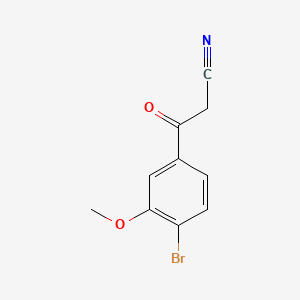
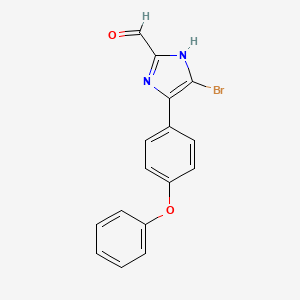

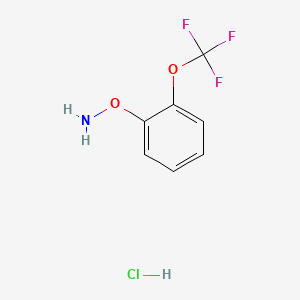
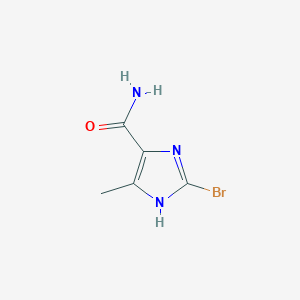
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
